molecular formula C15H19N5O2 B15466005 2-Amino-N-[2-(morpholin-4-yl)ethyl]-1,8-naphthyridine-3-carboxamide CAS No. 60467-60-9

2-Amino-N-[2-(morpholin-4-yl)ethyl]-1,8-naphthyridine-3-carboxamide

Cat. No.: B15466005
CAS No.: 60467-60-9
M. Wt: 301.34 g/mol
InChI Key: HCNYFQSHFAPTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-[2-(morpholin-4-yl)ethyl]-1,8-naphthyridine-3-carboxamide is a chemical compound based on the 1,8-naphthyridine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This specific carboxamide derivative is offered for research purposes to investigate the properties of this important class of heterocyclic compounds. The 1,8-naphthyridine core is a privileged structure in drug discovery, known for yielding derivatives with a range of pharmacological activities. Scientific literature has extensively documented 1,8-naphthyridine-3-carboxamides for their high affinity and selectivity as Cannabinoid Type 2 (CB2) receptor ligands . These compounds are valuable tools for studying the endocannabinoid system, which is implicated in immune modulation, neurodegenerative disorders, and pain pathways . Furthermore, the 1,8-naphthyridine scaffold is a classic motif in antimicrobial research, with the first therapeutic agent, nalidixic acid, being a 1,8-naphthyridine derivative that inhibits bacterial DNA gyrase . Beyond these areas, derivatives of this scaffold have also been investigated for their antineoplastic (anti-cancer) and anti-inflammatory properties in experimental models . The structure of this compound, which includes a 2-(morpholin-4-yl)ethylamine side chain, is designed to explore structure-activity relationships and optimize physicochemical properties for biological activity. This product is intended for laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

60467-60-9

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

2-amino-N-(2-morpholin-4-ylethyl)-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C15H19N5O2/c16-13-12(10-11-2-1-3-17-14(11)19-13)15(21)18-4-5-20-6-8-22-9-7-20/h1-3,10H,4-9H2,(H,18,21)(H2,16,17,19)

InChI Key

HCNYFQSHFAPTDW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(N=C3C(=C2)C=CC=N3)N

Origin of Product

United States

Biological Activity

2-Amino-N-[2-(morpholin-4-yl)ethyl]-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core, which is known for its diverse biological activities. Its structure includes:

  • Amino group at position 2
  • Morpholine moiety at position 4
  • Carboxamide functional group at position 3

This unique arrangement contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the inhibition of bacterial DNA synthesis or disruption of cell wall integrity .

CompoundActivity TypeTarget OrganismIC50 (µM)
This compoundAntibacterialStaphylococcus aureusTBD
Similar Naphthyridine DerivativeAntibacterialE. coliTBD

Anticancer Activity

Naphthyridine derivatives have been explored for their anticancer properties, particularly as inhibitors of Aurora kinases, which are pivotal in cell division. The inhibition of these kinases can lead to reduced proliferation of cancer cells. Preliminary studies suggest that this compound may exhibit similar properties .

Anticholinesterase Activity

Another area of interest is the potential anticholinesterase activity of this compound. Compounds with naphthyridine scaffolds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It can interact with specific receptors, modulating their activity.
  • DNA Binding : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription.

Case Studies and Research Findings

Several studies have investigated the biological activities of naphthyridine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial effects against a range of pathogens, with minimum inhibitory concentrations (MICs) indicating potent activity against resistant strains .
  • Cancer Cell Proliferation : Research indicated that certain naphthyridine derivatives could reduce proliferation in various cancer cell lines by inducing apoptosis through the inhibition of Aurora kinases .
  • Neuroprotective Effects : Investigations into the anticholinesterase activity revealed that some derivatives could effectively inhibit AChE, suggesting potential for treating cognitive disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of the target compound with key analogs (Table 1), focusing on structural features, synthetic routes, and inferred pharmacological properties.

Table 1. Structural and Functional Comparison of 1,8-Naphthyridine Derivatives

Compound Name Key Substituents Pharmacological Target (Inferred) Notable Properties
Target Compound 2-Amino, N-[2-(morpholin-4-yl)ethyl] Kinases/CB2 receptors Morpholinoethyl group may enhance solubility and receptor interaction
Compound 67 (J. Med. Chem. 2007) N3-(1-(3,5-Dimethyl)adamantyl), 1-pentyl Undisclosed Synthesized via malonate condensation (25% yield); adamantyl may improve lipophilicity
Compound 53 (Cannabinoid CB2 Receptor Agonist) 1-(2-Morpholinoethyl), 6-(4-methoxyphenyl) CB2 receptor agonist Morpholinoethyl and methoxyphenyl groups critical for CB2 affinity and selectivity
8-Amino-N-(1-(cyclopropanecarbonyl)azetidin-3-yl)-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide Azetidin-3-yl, 3-fluorophenyl Undisclosed Structural similarity (0.51); fluorophenyl may enhance metabolic stability

Key Observations

Role of Morpholinoethyl Substituent: The morpholinoethyl group in the target compound and Compound 53 is a recurring motif, likely contributing to enhanced solubility and target engagement.

Amino Group at Position 2: The 2-amino group in the target compound distinguishes it from analogs like Compound 67, which lacks this moiety.

Synthetic Challenges: Compound 67’s low yield (25%) highlights synthetic difficulties in introducing bulky adamantyl groups, whereas the target compound’s morpholinoethyl chain may simplify synthesis due to commercial availability of morpholine derivatives .

Structural Similarity Metrics :
The target compound’s similarity score (0.51–0.52) to analogs in underscores its uniqueness; fluorophenyl or azetidine substituents in other derivatives may trade off between metabolic stability and target engagement .

Research Implications and Gaps

While structural parallels suggest the target compound could modulate kinases or CB2 receptors, explicit pharmacological data are lacking. Further studies should:

  • Evaluate binding affinity against kinase panels or cannabinoid receptors.
  • Optimize synthetic routes to improve yield and purity.
  • Compare pharmacokinetic profiles (e.g., logP, half-life) with analogs like Compound 53.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-N-[2-(morpholin-4-yl)ethyl]-1,8-naphthyridine-3-carboxamide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step protocols, typically involving:

  • Gould-Jacobs cyclization to form the naphthyridine core (using ethoxymethylene malonate and 2-aminopyridine) .
  • N-Alkylation to introduce the morpholinylethyl group (using NaH/DMF and alkyl halides) .
  • Amide coupling with morpholine-containing amines (e.g., EDC/HOBt in dry DMF) .
  • Purification : Column chromatography (e.g., CHCl₃:MeOH gradients) and recrystallization ensure >95% purity .
    • Characterization : Intermediates are confirmed via ¹H/¹³C NMR (aromatic protons at δ 8.0–9.2 ppm), IR (C=O stretches at 1650–1680 cm⁻¹), and HRMS (e.g., m/z 423 [M⁺] for related analogs) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR : Aromatic protons (δ 7.2–9.2 ppm), morpholine-CH₂ (δ 3.5–3.7 ppm), and amide NH (δ 9.8–10.2 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 440–450 for analogs) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and confirms substituent positioning (if crystals are obtainable) .

Q. What are the primary biological targets or activities reported for 1,8-naphthyridine derivatives?

  • Reported Activities :

  • Antimicrobial : Inhibition of bacterial DNA gyrase via naphthyridine core intercalation .
  • Anticancer : Topoisomerase inhibition and apoptosis induction (e.g., IC₅₀ values <10 µM in leukemia models) .
  • Anti-inflammatory : COX-2 suppression in analogs with electron-withdrawing substituents .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Approach :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict optimal conditions (solvent, temperature) .
  • Machine Learning : Train models on existing naphthyridine reaction data to predict yields and side products .
  • Case Study : ICReDD’s workflow reduced reaction development time by 40% for similar compounds .

Q. How do structural modifications (e.g., morpholine vs. piperidine substituents) impact bioactivity?

  • SAR Insights :

  • Morpholine Group : Enhances solubility and bioavailability via H-bonding with target enzymes (e.g., kinase binding pockets) .
  • Naphthyridine Core Modifications : Electron-donating groups (e.g., -CH₃ at position 7) improve metabolic stability but reduce potency .
  • Data Conflict Resolution : Conflicting IC₅₀ values in literature may arise from assay conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Methodological Solutions :

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed ATP levels for kinase assays) .
  • Metabolic Profiling : Compare hepatic microsome stability across species to explain potency disparities .
  • Crystallographic Studies : Resolve binding modes (e.g., morpholine-O interacting with Asp154 in EGFR) .

Q. How can in silico studies guide the design of derivatives with improved selectivity?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to screen derivatives against off-targets (e.g., hERG channel) .
  • ADMET Prediction : SwissADME calculates logP (<3.5 ideal) and PSA (<90 Ų) to optimize bioavailability .
  • Case Study : Piperazine-substituted analogs showed 5× higher selectivity for Topo II over Topo I .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.